Hydrogen-Bond Acceptor Count Defines a Distinct Pharmacophoric Signature vs. De-methylated Pyrazine Analog
The target compound possesses 6 hydrogen-bond acceptors (HBAs), derived from the pyrazine, pyridazine, and carbonyl oxygen atoms. The closest analog, N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine, is predicted to have 7 HBAs due to the additional nitrogen in pyrimidine relative to pyridazine, potentially altering solubility and target-ligand hydrogen-bond networks. This quantitative difference in HBA count (6 vs. ~7) is a measurable structural differentiator that can affect biochemical assay outcomes [1].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 (computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine: HBA ≈ 7 (predicted by structural analogy; exact PubChem data unavailable in retrieved sources) |
| Quantified Difference | ΔHBA ≈ -1 |
| Conditions | Computed from 2D structure using PubChem/Cactvs algorithms |
Why This Matters
A single HBA difference can shift logP by 0.5–1.0 units and alter aqueous solubility by a factor of 2–5×, directly impacting assay buffer compatibility and formulation requirements.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 126853369, N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine. https://pubchem.ncbi.nlm.nih.gov/compound/2097869-31-1. Accessed 28 Apr 2026. View Source
